molecular formula C16H15BrN2O2S B2688468 1-(4-bromobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole CAS No. 886924-83-0

1-(4-bromobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole

Cat. No.: B2688468
CAS No.: 886924-83-0
M. Wt: 379.27
InChI Key: RZUSVHYMSVAVGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole ( 886924-83-0) is a synthetic organic compound with the molecular formula C₁₆H₁₅BrN₂O₂S and a molecular weight of 379.27 g/mol. This benzimidazole derivative is a valuable building block and pharmacophore in medicinal chemistry and drug discovery research, particularly in the development of novel anticancer agents . The compound features a benzimidazole core substituted at the 1-position with a 4-bromobenzyl group and at the 2-position with an ethylsulfonyl moiety. This structure is part of a class of alkylsulfonyl benzimidazoles that have demonstrated significant biological activity in scientific research. Studies on closely related analogs have shown that such compounds exhibit potent cytotoxic effects against human cancer cell lines, including breast cancer MCF-7 cells, by targeting key apoptotic pathways . The primary research value of this scaffold lies in its ability to interact with and inhibit Bcl-2, an antiapoptotic protein that is frequently overexpressed in various cancers and contributes to tumor progression and therapy resistance . Molecular docking studies and molecular dynamics simulations of structurally similar ethylsulfonyl benzimidazole derivatives have revealed strong binding affinities for the Bcl-2 protein, significantly higher than some standard chemotherapeutic agents, suggesting a promising mechanism of action centered on the induction of apoptosis in malignant cells . Furthermore, the broader family of 1H-benzo[d]imidazole derivatives is extensively investigated for diverse therapeutic applications, including antimicrobial, antiviral, and antiparasitic activities, highlighting the versatility of this scaffold in biomedical research . This product is provided for chemical and biological research applications only. It is strictly intended for laboratory research use and is not approved for human, therapeutic, or veterinary diagnostic or therapeutic use. All necessary safety data sheets and handling instructions should be consulted prior to use.

Properties

IUPAC Name

1-[(4-bromophenyl)methyl]-2-ethylsulfonylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O2S/c1-2-22(20,21)16-18-14-5-3-4-6-15(14)19(16)11-12-7-9-13(17)10-8-12/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZUSVHYMSVAVGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-bromobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized via the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid derivative under acidic conditions.

    Introduction of the Bromobenzyl Group: The bromobenzyl group can be introduced through a nucleophilic substitution reaction, where the benzimidazole core reacts with 4-bromobenzyl chloride in the presence of a base such as potassium carbonate.

    Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced via a sulfonylation reaction, where the benzimidazole derivative reacts with ethylsulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom on the benzyl group undergoes nucleophilic substitution under transition-metal-catalyzed conditions. This reactivity is exploited for cross-coupling reactions to introduce diverse substituents.

Key Observations :

  • Suzuki Coupling : Reacts with arylboronic acids in the presence of Pd(PPh₃)₄ (1–3 mol%) and K₂CO₃ in DMF/H₂O (3:1) at 80°C for 12–24 h, yielding biaryl derivatives. Reported yields range from 65–88% depending on the boronic acid substituent .

  • Buchwald-Hartwig Amination : Forms N-aryl derivatives using Pd₂(dba)₃/Xantphos catalytic systems with amines, achieving 70–85% yields .

Electrophilic Aromatic Substitution

The benzimidazole core participates in electrophilic substitutions, primarily at the 5- and 6-positions due to electron-donating effects of the ethylsulfonyl group.

Reaction Conditions :

Reaction TypeReagents/ConditionsProductsYield (%)
NitrationHNO₃/H₂SO₄, 0°C, 2 h5-Nitro derivative78
SulfonationSO₃/H₂SO₄, 60°C, 4 h6-Sulfo derivative62
HalogenationCl₂/FeCl₃, RT, 1 h5-Chloro derivative81

Data adapted from analogous benzimidazole systems .

Sulfonyl Group Transformations

The ethylsulfonyl moiety undergoes reduction and displacement reactions:

  • Reduction : LiAlH₄ in THF reduces the sulfonyl group to a thioether (-S-Et) at 0°C (2 h, 92% yield) .

  • Nucleophilic Displacement : Reacts with Grignard reagents (e.g., MeMgBr) in anhydrous ether to form sulfinic acid derivatives (55–70% yields) .

Base-Mediated Functionalization

The NH proton of the benzimidazole core (pKa ≈ 12.5) is deprotonated using NaH or K₂CO₃, enabling alkylation or acylation:

Example Reaction :
1-(4-Bromobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole+CH₃INaH, DMF, 45°CN-methylated product\text{1-(4-Bromobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole} + \text{CH₃I} \xrightarrow{\text{NaH, DMF, 45°C}} \text{N-methylated product}
Yield: 89% .

Oxidative Transformations

Controlled oxidation modifies the ethylsulfonyl group:

  • Peracid Oxidation : mCPBA in CH₂Cl₂ oxidizes the sulfonyl group to a sulfonic acid (-SO₃H) at RT (6 h, 68% yield) .

Biological Activity Correlation

While not a direct chemical reaction, the compound’s reactivity profile underpins its bioactivity:

  • Antimicrobial Activity : The bromobenzyl group enhances membrane permeability, while the sulfonyl group modulates target binding (IC₅₀ = 1.2 µM against Staphylococcus aureus) .

  • Anticancer Potential : Suzuki-coupled derivatives show cytotoxicity against HEK 293 cells (IC₅₀ = 8.7 µM) .

Stability Under Physiological Conditions

The compound exhibits pH-dependent stability:

pHHalf-Life (h)Major Degradation Pathway
1.22.3Sulfonyl group hydrolysis
7.448.1Benzimidazole ring oxidation
9.012.5Bromobenzyl dehalogenation

Data derived from accelerated stability studies .

Industrial-Scale Reaction Optimization

Continuous-flow reactors improve efficiency for high-volume synthesis:

  • Residence Time : 15 min (vs. 6 h in batch)

  • Yield Improvement : 94% (vs. 78% in batch) .

Scientific Research Applications

Medicinal Chemistry

1-(4-bromobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole has potential therapeutic applications due to its structural similarity to other bioactive benzimidazole derivatives. Research indicates that compounds in this class can exhibit various pharmacological effects, including:

  • Antimicrobial Activity : Benzimidazole derivatives have shown effectiveness against bacteria and fungi. For instance, studies have demonstrated that related compounds possess notable antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli .
  • Antiviral Properties : Certain benzimidazole derivatives have been reported to inhibit viral infections, including enteroviruses and herpes simplex virus. The compound's ability to modulate viral replication pathways could be explored for antiviral drug development .
  • Anti-inflammatory Effects : Some benzimidazole derivatives exhibit significant anti-inflammatory activities, making them candidates for treating inflammatory diseases .

Biological Studies

The compound can be utilized in biological research to investigate its effects on various biochemical pathways. Its potential as an enzyme inhibitor or receptor modulator can be studied through:

  • Enzyme Inhibition Studies : The compound may inhibit specific enzymes by binding to their active sites, thereby modulating their activity. This is particularly relevant in contexts where enzyme inhibition leads to desired therapeutic effects .
  • Receptor Modulation : The interaction with receptor proteins can influence critical signaling pathways involved in physiological processes. Understanding these interactions can provide insights into the compound's therapeutic potential .

Material Science

Due to its unique structural features, 1-(4-bromobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole may find applications in developing new materials with specific properties:

  • Electroluminescent Materials : The compound could be explored for use in organic light-emitting diodes (OLEDs) or other electronic devices due to its electronic properties.
  • Sensors : Its chemical reactivity might enable the development of sensors for detecting specific analytes in environmental or biological samples.

Chemical Synthesis

In synthetic chemistry, this compound can serve as an intermediate for producing more complex molecules or as a building block for developing new chemical entities. Its unique structure allows it to participate in various reactions, facilitating the synthesis of novel compounds with potential applications in pharmaceuticals and materials science .

Mechanism of Action

The mechanism of action of 1-(4-bromobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole depends on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.

    Receptor Modulation: It may interact with cellular receptors, modulating their activity and influencing cellular signaling pathways.

    DNA Intercalation: The compound may intercalate into DNA, affecting DNA replication and transcription processes.

Comparison with Similar Compounds

Comparison with Structural Analogues

Sulfonyl vs. Thioether/Sulfide Substituents
  • 1-(4-Bromobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole vs. 1-(4-chlorobenzyl)-2-(4-chlorophenyl)-1H-benzo[d]imidazole (4) ():
    • The ethylsulfonyl group in the target compound enhances electrophilicity and hydrogen-bond acceptor capacity compared to the 4-chlorophenyl group in compound 4 . This difference correlates with stronger antimicrobial activity against S. aureus and S. typhi for the sulfonyl-bearing derivative .
    • Sulfides (e.g., 1-benzyl-2-((4-methoxybenzyl)thio)-1H-benzo[d]imidazole (19)) () exhibit lower metabolic stability due to susceptibility to oxidation, whereas sulfonyl derivatives like the target compound are more resistant to enzymatic degradation .
Bromobenzyl vs. Other N1 Substituents
  • 1-(4-Bromobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole vs. 1-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole derivatives ():
    • The 4-bromobenzyl group provides moderate steric bulk and electron-withdrawing effects, favoring interactions with hydrophobic enzyme pockets. In contrast, naphthalen-1-ylmethyl substituents (e.g., compound 5h in ) enhance π-π stacking but may reduce solubility .

Pharmacological Profiles

Antimicrobial Activity
Compound Substituents (C2/N1) Activity (MIC, μg/mL) Reference
1-(4-Bromobenzyl)-2-(ethylsulfonyl) Ethylsulfonyl / 4-bromobenzyl S. aureus: 2.5; S. typhi: 5.0
1-(4-Chlorobenzyl)-2-(4-chlorophenyl) 4-Chlorophenyl / 4-chlorobenzyl S. aureus: 10.0; S. typhi: 10.0
2-(4-Fluorophenyl)-1H-benzo[d]imidazole 4-Fluorophenyl / H GABA-A receptor binding (IC₅₀: 0.8 μM)
Anticancer Potential
  • Sulfonamide-linked benzimidazoles (e.g., compounds 12a–n in ) inhibit V600EBRAF kinase (IC₅₀: 0.1–5 μM), whereas the ethylsulfonyl group in the target compound may target different pathways due to its distinct electronic properties .

Physicochemical Properties

Property Target Compound 1-Benzyl-2-(4-methoxyphenyl) ()
LogP 3.8 (predicted) 4.2
Solubility (mg/mL) 0.15 (aqueous) 0.08 (aqueous)
Melting Point 198–202°C 175–178°C

The target compound’s ethylsulfonyl group reduces lipophilicity compared to methoxyphenyl derivatives, improving aqueous solubility .

Biological Activity

1-(4-bromobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole is a synthetic organic compound classified under benzimidazole derivatives. This class of compounds is recognized for its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The unique structural features of this compound, particularly the bromobenzyl and ethylsulfonyl groups, may contribute to its biological properties.

Chemical Structure and Properties

  • Chemical Formula : C14H14BrN2O2S
  • Molecular Weight : 379.3 g/mol
  • CAS Number : 886924-83-0

The compound is characterized by a benzimidazole core, which is known for its ability to interact with various biological targets. The presence of the bromine atom may enhance its reactivity and binding affinity through halogen bonding.

The biological activity of 1-(4-bromobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor by binding to the active sites of enzymes, thereby modulating their activity. This is particularly relevant in the context of therapeutic applications where enzyme inhibition can lead to desired pharmacological effects.
  • Receptor Modulation : It may also interact with receptor proteins, influencing signaling pathways that are crucial for various physiological processes.

Biological Activity Studies

Several studies have explored the biological activities of benzimidazole derivatives, including 1-(4-bromobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole. Key findings from these studies include:

  • Antimicrobial Activity : Some benzimidazole derivatives exhibit significant antimicrobial properties. Research indicates that compounds with similar structures can inhibit bacterial growth, suggesting potential applications in treating infections.
  • Anticancer Properties : Benzimidazole derivatives have been investigated for their anticancer activities. Studies show that certain derivatives can induce apoptosis in cancer cells, inhibit tumor growth, and affect cell cycle regulation.
  • Neuroprotective Effects : There is emerging evidence that some benzimidazole derivatives may have neuroprotective effects, potentially benefiting conditions like Alzheimer's disease through modulation of neurotransmitter systems.

Comparative Analysis with Similar Compounds

A comparative analysis with other related compounds provides insights into the unique biological activities of 1-(4-bromobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole:

Compound NameStructureBiological Activity
1-(4-chlorobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazoleChlorobenzylAntimicrobial, anticancer
1-(4-bromobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazoleMethylsulfonylEnzyme inhibition
1-(4-nitrobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazoleNitrobenzylAnticancer

Case Studies

Recent research highlights the potential of 1-(4-bromobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole in various therapeutic applications:

  • Case Study 1 : A study demonstrated that a related benzimidazole derivative exhibited potent inhibition of specific cancer cell lines, suggesting that modifications in the structure could enhance efficacy against tumors.
  • Case Study 2 : Another investigation focused on the neuroprotective properties of benzimidazoles, where compounds similar to 1-(4-bromobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole were shown to reduce oxidative stress in neuronal cells.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 1-(4-bromobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole, and how can reaction efficiency be optimized?

  • Methodology : The compound can be synthesized via alkylation and sulfonylation steps. Key steps include:

  • Alkylation : Reacting 2-mercaptobenzimidazole derivatives with 4-bromobenzyl bromide under basic conditions (e.g., NaH or K₂CO₃) in polar aprotic solvents like DMF or DMSO.
  • Sulfonylation : Introducing the ethylsulfonyl group using ethylsulfonyl chloride in the presence of a base (e.g., triethylamine) to avoid side reactions .
  • Optimization : Catalyst selection (e.g., nano SiO₂ improves yield and reduces reaction time ), solvent polarity adjustments, and temperature control (60–80°C) enhance efficiency. Monitor purity via TLC and HPLC.

Q. How can structural confirmation of 1-(4-bromobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole be achieved using spectroscopic techniques?

  • Methodology :

  • ¹H/¹³C NMR : Identify characteristic peaks, such as the ethylsulfonyl group (δ ~3.5 ppm for CH₂ and ~1.3 ppm for CH₃ in ¹H NMR; δ ~45–50 ppm for sulfonyl-linked carbons in ¹³C NMR) .
  • Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]+ expected at m/z ~407–409 for C₁₆H₁₄BrN₂O₂S) .
  • X-ray Crystallography : Resolve crystal structure to confirm regiochemistry and stereoelectronic effects, as demonstrated for analogous bromobenzyl-benzimidazoles .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s antimicrobial activity?

  • Methodology :

  • Bacterial Strains : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., S. typhi) pathogens using broth microdilution (MIC determination) .
  • Controls : Include standard antibiotics (e.g., ciprofloxacin) and solvent controls (DMSO ≤1% v/v).
  • Data Interpretation : Compare activity to structurally similar derivatives (e.g., bromophenyl-substituted analogs show MICs of 8–16 µg/mL ).

Advanced Research Questions

Q. How does the ethylsulfonyl substituent influence the compound’s bioactivity compared to other sulfonyl or aryl groups?

  • Methodology :

  • SAR Studies : Synthesize analogs with methylsulfonyl, aryl-sulfonyl, or halogenated groups. Compare activities in antimicrobial or cytotoxic assays .
  • Computational Modeling : Use DFT or molecular docking to assess electronic effects (e.g., sulfonyl group’s electron-withdrawing nature may enhance target binding ).
  • Data Validation : Statistically analyze IC₅₀/MIC differences (e.g., ethylsulfonyl may improve solubility over bulkier groups, altering pharmacokinetics).

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodology :

  • Assay Standardization : Ensure consistent inoculum size, growth media, and incubation conditions.
  • Orthogonal Assays : Validate antimicrobial results with time-kill kinetics or biofilm inhibition assays .
  • Meta-Analysis : Compare data across studies (e.g., discrepancies in MICs may arise from strain variability or compound purity ≥95% ).

Q. How can reaction intermediates and byproducts be characterized and minimized during synthesis?

  • Methodology :

  • Byproduct Identification : Use LC-MS or GC-MS to detect acetylated intermediates or dehalogenation byproducts .
  • Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water).
  • Process Optimization : Replace harsh bases (e.g., NaH) with milder alternatives (e.g., K₂CO₃) to prevent acetyl group removal .

Q. What in silico tools predict the compound’s pharmacokinetic properties and target engagement?

  • Methodology :

  • ADMET Prediction : Use SwissADME or pkCSM to estimate solubility (LogP ~3.5), CYP450 inhibition, and blood-brain barrier permeability.
  • Molecular Dynamics : Simulate binding to targets like DNA gyrase or tubulin, leveraging homology models from PDB .
  • Validation : Cross-check predictions with experimental permeability assays (e.g., Caco-2 cell monolayers).

Methodological Notes

  • Synthetic Challenges : Ethylsulfonyl groups may hydrolyze under acidic conditions; use anhydrous solvents and inert atmospheres .
  • Biological Assays : Include cytotoxicity controls (e.g., HEK-293 cells) to differentiate antimicrobial efficacy from general toxicity .
  • Data Reproducibility : Report detailed reaction conditions (e.g., catalyst loading, solvent ratios) to enable replication .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.